molecular formula C10H9F3O2 B1602959 Methyl 2-(2-(trifluoromethyl)phenyl)acetate CAS No. 181039-97-4

Methyl 2-(2-(trifluoromethyl)phenyl)acetate

Cat. No. B1602959
Key on ui cas rn: 181039-97-4
M. Wt: 218.17 g/mol
InChI Key: YWVRILIISWHRDP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06048893

Procedure details

A solution of 2-trifluoromethylphenylacetic acid (5.0 g) in methanol (30 ml) containing 5 drops of concentrated sulphuric acid was heated at reflux for 2 hours. The reaction mixture was concentrated, diluted with ethyl acetate (100 ml), washed with 1N sodium hydroxide (25 ml) then with brine (25 ml), dried over magnesium sulphate and evaporated to give the title compound (5.04 g) as a colourless oil.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:14])([F:13])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]([OH:12])=[O:11].[CH3:15]O>S(=O)(=O)(O)O>[F:1][C:2]([F:13])([F:14])[C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][C:4]=1[CH2:9][C:10]([O:12][CH3:15])=[O:11]

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
FC(C1=C(C=CC=C1)CC(=O)O)(F)F
Name
Quantity
30 mL
Type
reactant
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
S(O)(O)(=O)=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 2 hours
Duration
2 h
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with ethyl acetate (100 ml)
WASH
Type
WASH
Details
washed with 1N sodium hydroxide (25 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
with brine (25 ml), dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
FC(C1=C(C=CC=C1)CC(=O)OC)(F)F
Measurements
Type Value Analysis
AMOUNT: MASS 5.04 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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